molecular formula C3H6Cl6Si2 B095183 1,3-Bis(trichlorosilyl)propane CAS No. 18171-50-1

1,3-Bis(trichlorosilyl)propane

Cat. No. B095183
CAS RN: 18171-50-1
M. Wt: 311 g/mol
InChI Key: MLDKTCCADNRZEK-UHFFFAOYSA-N
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Description

1,3-Bis(trichlorosilyl)propane is a chemical compound with the formula C3H6Cl6Si2 . It is a solid substance and belongs to the organochlorosilane chemical family .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(trichlorosilyl)propane consists of 16 bonds in total, including 10 non-H bonds and 2 rotatable bonds . The compound’s systematic name is 1,3-Propanediylbis (trichlorosilane) .


Physical And Chemical Properties Analysis

1,3-Bis(trichlorosilyl)propane has a molecular weight of 310.969 Da . It is a solid substance with a density of 1.439 g/cm3 . The compound’s boiling point is between 115-117ºC at 4mm and it has a melting point of 29-30ºC .

Scientific Research Applications

Polymer Synthesis

1,3-Bis(trichlorosilyl)propane is utilized in the synthesis of polyhedral oligomeric silsesquioxanes (POSS) . These unique structures have applications in creating star- and dumbbell-shaped polymers with enhanced thermal and mechanical properties . The compound acts as a cross-linker, providing a bridge between silsesquioxane units, leading to materials with potential uses in advanced composites and nanocomposites.

Coating Formulations

In the field of coatings, 1,3-Bis(trichlorosilyl)propane contributes to the formation of films with specific optical properties. For instance, it has been used to produce transparent films with a high refractive index, which are valuable for optical applications . The compound’s ability to form cross-linked networks is crucial for developing coatings with desired thermal and mechanical characteristics.

Medical Research

This compound has shown promise in medical research, particularly in drug development. It’s being explored for its potential role in cancer treatment, where it may be used to modify surfaces or create carriers for drug delivery systems. Its unique chemical structure allows for the attachment of various functional groups, making it a versatile tool in pharmaceutical formulations.

Safety And Hazards

1,3-Bis(trichlorosilyl)propane is a hazardous substance. It causes severe skin burns and eye damage . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

trichloro(3-trichlorosilylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl6Si2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDKTCCADNRZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459957
Record name 1,3-BIS(TRICHLOROSILYL)PROPANE
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Molecular Weight

311.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(trichlorosilyl)propane

CAS RN

18171-50-1
Record name 1,3-BIS(TRICHLOROSILYL)PROPANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(trichlorosilyl)propane
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Synthesis routes and methods I

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.4 mg (0.014 mmol) of CuCl, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 0.5 g of allytrichlorosilane (bp; 117-8° C., yield; 20%), 0.51 g of propyltrichlorosilane (bp; 123-5° C., yield; 20%), and 0.73 g of 1,3-bis(trichlorosilyl)propane (bp; 88-90° C./12.5 mmHg, yield; 17%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.30 g (1.5 mmol) of tri-n-butylphosphine, 1.18 g (7.5 mmol) of 1-bromo-3-chloropropane, and 10.2 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 18 hrs. The resulting mixture was distilled to give 1.1 g of 1,3-bis(trichlorosily)propane (bp; 104° C./12.5 mmHg, yield; 48%), 0.3 g of 3-bromopropyl)trichlorosilane (yield; 21%), and 0.2 g of 3-(chloropropyl)trichlorosilane (bp; 88-90° C./12.5 mmHg, yield; 11%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.048 g (0.47 mmol) of triethylamine, 0.6 g (4.7 mmol) of 1,3-dichloropropane, and 3.18 g (23.5 mmol) of trichlorosilane were reacted at 200° C. for 15 hrs. The resulting mixture was distilled to give 0.13 g of 1,3-bis(trichlorosilyl)propane (yield; 9%).
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In the same apparatus and procedure as Example 1 above, 0.30 g (1.5 mmol) of tri-n-butylphosphine, 0.85 g (7.5 mmol) of 1,3-dichloropropane, and 10.2 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 12 hrs. The resulting mixture was distilled to give 1.6 g of 1,3-bis(trichlorosilyl)propane (bp; 104° C./12.5 mmHg, yield; 70%) and 0.3 g of 3-(chloropropyl)trichlorosilane (bp; 88-90° C./12.5 mmHg, yield; 20%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

In the same apparatus and procedure as Example 1 above, 0.44 g (1.50 mmol) of tetrabutylphosphonium chloride, 1.18 g (7.50 mmol) of 1-bromo-3-chloropropane, and 10.16 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 4 hrs. The resulting mixture was distilled to give 1.21 g of 1,3-bis(trichlorosily)propane (yield; 52%), 0.17 g of 3-(bromopropyl)trichlorosilane (yield; 9%), and 0.16 g of 3-(chloropropyl)trichlorosilane (yield; 10%).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,3-bis(trichlorosilyl)propane in synthesizing novel materials?

A1: 1,3-Bis(trichlorosilyl)propane acts as a bridging agent in synthesizing dumbbell-shaped polyhedral oligomeric silsesquioxane (POSS) derivatives. [] It reacts with hepta(3,3,3-trifluoropropyl)tricycloheptasiloxane trisodium silanolate (F7-Na), leading to the formation of a C3-linked POSS structure denoted as POSS-DP. [] This specific structure contributes to the material's ability to form transparent films with desirable optical properties.

Q2: How does the structure of POSS-DP, synthesized using 1,3-bis(trichlorosilyl)propane, affect its film-forming properties?

A2: While the provided research doesn't delve into the exact mechanism, it highlights that POSS-DP, formed using 1,3-bis(trichlorosilyl)propane, readily forms transparent films upon spin coating and baking. [] This contrasts with the opaque films produced by the C2-linked POSS derivative (POSS-DE), suggesting that the length of the aliphatic chain introduced by the bridging agent plays a crucial role in dictating the material's film-forming properties and resulting optical clarity. [] This highlights the importance of 1,3-bis(trichlorosilyl)propane in designing POSS derivatives with tailored material characteristics.

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